molecular formula C7H14N2O B11800964 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine

Cat. No.: B11800964
M. Wt: 142.20 g/mol
InChI Key: DMNHJXJFSLPSGL-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine is a chemical building block featuring a spirocyclic architecture that integrates both ether and amine functionalities, making it a valuable intermediate in pharmaceutical research and development. This compound is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. Its spiro[3.4]octane core is a sought-after scaffold for exploring three-dimensional chemical space in drug discovery . Recent scientific advances highlight the application of this spirocyclic framework in the development of potent Emopamil-Binding Protein (EBP) inhibitors . EBP is a sterol isomerase, and its inhibition has emerged as a promising therapeutic strategy for promoting remyelination in diseases like multiple sclerosis and for targeting certain colorectal cancers . As a primary amine, this reagent serves as a versatile synthon, readily amenable to further synthetic modification to create a diverse array of potential bioactive molecules. The compound, including its hydrochloride salt form (CAS 2089255-01-4), is supplied For Research Use Only and is strictly intended for use in laboratory settings . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-2-6-1-7(5-10-6)3-9-4-7/h6,9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNHJXJFSLPSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CNC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 6 Oxa 2 Azaspiro 3.4 Octan 7 Ylmethanamine and Its Analogues

Ring Strain and Its Influence on Azetidine (B1206935) and Oxetane (B1205548) Reactivity in Spirocycles

Four-membered heterocycles such as azetidines (containing nitrogen) and oxetanes (containing oxygen) are characterized by significant ring strain, which imparts distinct chemical reactivity compared to their larger-ring or acyclic counterparts. researchgate.net The ring strain energy of azetidine is approximately 25.4 kcal/mol, a value comparable to that of highly reactive molecules like cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.netrsc.org This high degree of strain is a driving force for many of the chemical transformations these rings undergo. rsc.org

In the context of a spirocycle like 6-oxa-2-azaspiro[3.4]octane, the azetidine and oxetane rings are fused at a single carbon atom. This spirocyclic arrangement introduces additional three-dimensionality and rigidity. nih.gov The reactivity of these strained rings can be harnessed for synthetic purposes, often through strain-release driven reactions. nih.gov For instance, the inherent strain in azetidines makes them susceptible to ring-opening reactions, yet they are generally more stable and easier to handle than the more strained three-membered aziridines. rsc.orgrsc.org This balance of stability and reactivity makes azetidine-containing spirocycles attractive motifs in medicinal chemistry and organic synthesis. rsc.orgnih.gov The presence of both an oxetane and an azetidine ring in the same spirocyclic system creates a molecule with multiple reactive sites, where selective transformations can be triggered under specific conditions. whiterose.ac.uk

Table 1: Comparison of Ring Strain Energies

Compound Ring Strain (kcal/mol)
Piperidine 0
Pyrrolidine 5.8
Azetidine 25.2 - 25.4
Cyclobutane 26.4
Aziridine 26.7
Cyclopropane 27.6

Data sourced from multiple chemical literature sources. researchgate.netrsc.org

Reactions at the Aminomethyl Moiety (e.g., Nucleophilic Substitutions, Amide Formations)

The aminomethyl group (-CH₂NH₂) is a key functional group that dictates a significant portion of the reactivity of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine. ontosight.ai The primary amine is nucleophilic and can participate in a wide array of chemical transformations.

Nucleophilic Substitutions: The lone pair of electrons on the nitrogen atom makes the aminomethyl group a potent nucleophile. wikipedia.org It can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. ontosight.aiorganic-chemistry.org In nucleophilic substitution reactions, the amine displaces a leaving group on a substrate molecule. wikipedia.org For example, reaction with an alkyl halide (R-X) would yield a secondary amine. The reaction mechanism, whether Sₙ1 or Sₙ2, depends on the structure of the alkyl halide and the reaction conditions. ucsb.edu Given that the aminomethyl group is a primary amine, it can undergo further alkylation, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. organic-chemistry.org

Amide Formations: One of the most common and important reactions of primary amines is the formation of amides. nih.gov Amides are typically synthesized by reacting an amine with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. wikipedia.orgmasterorganicchemistry.com The direct reaction with a carboxylic acid requires high temperatures to remove water, but the use of activating agents or conversion of the carboxylic acid to a more reactive species like an acid chloride allows the reaction to proceed under milder conditions. wikipedia.orglibretexts.org This reaction, known as nucleophilic acyl substitution, is fundamental in peptide synthesis and is widely used in the pharmaceutical industry. masterorganicchemistry.comlibretexts.org The reaction of this compound with an acid chloride, for instance, would proceed rapidly to form a stable amide linkage. libretexts.org

Reactivity of the Oxa- and Azaspiro Ring System

The synthesis of spirocyclic systems often involves the reaction of nucleophiles with carbonyl compounds. chemistrysteps.com The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental process in forming new carbon-carbon and carbon-heteroatom bonds. youtube.com In the synthesis of analogues of this compound, a key step could involve the intramolecular or intermolecular addition of a nucleophile to a ketone or aldehyde precursor, leading to the formation of one of the heterocyclic rings. chemistrysteps.com The reactivity of the carbonyl group can be enhanced by acidic conditions, which protonate the carbonyl oxygen and increase the electrophilicity of the carbon. chemistrysteps.comlibretexts.org

Condensation reactions, where two molecules join with the loss of a small molecule like water, are crucial for building complex heterocyclic structures. nih.gov The formation of the 6-Oxa-2-azaspiro[3.4]octane skeleton can be envisioned through various cyclization pathways. For instance, a tandem reaction sequence involving an initial intermolecular reaction followed by an intramolecular cyclization is a common strategy for synthesizing spiroheterocycles. beilstein-journals.org A properly functionalized precursor could undergo a cascade reaction, where a series of bond-forming events occur in one pot to assemble the spirocyclic core. researchgate.net The regioselectivity of the cyclization—which atoms form the new ring—is a critical factor that determines the final structure. nih.gov Palladium-catalyzed cyclization and 1,3-dipolar cycloaddition reactions are modern synthetic methods used to construct oxetane- and azetidine-containing spirocycles. whiterose.ac.ukresearchgate.net

The significant ring strain in the azetidine and oxetane rings of the spirocycle is a key driver of its reactivity. rsc.org This strain can be relieved through ring-opening reactions, where a bond in the four-membered ring is cleaved. magtech.com.cn These reactions can be initiated by various reagents, including nucleophiles, electrophiles, and acids. rsc.orgmagtech.com.cn

Nucleophilic ring-opening typically involves the attack of a nucleophile on one of the carbon atoms adjacent to the heteroatom. In unsymmetrical oxetanes, strong nucleophiles tend to attack the less sterically hindered carbon atom (an Sₙ2-type reaction). magtech.com.cn However, under acidic conditions, the ring oxygen or nitrogen can be protonated, making the ring more susceptible to attack by even weak nucleophiles. In this case, the attack often occurs at the more substituted carbon atom, proceeding through a mechanism with more Sₙ1 character. magtech.com.cn The ability of these strained rings to undergo ring-opening makes them valuable synthetic intermediates, allowing for the introduction of new functional groups and the construction of more complex molecules. rsc.org

Mechanistic Insights into Key Spirocyclic Transformations (e.g., Rearrangements, Extrusions)

Spirocyclic systems can undergo a variety of complex transformations, including rearrangements and extrusion reactions. Rearrangements involve the migration of an atom or group within the molecule, leading to a structural isomer. One example is the dyotropic rearrangement, where two sigma bonds migrate simultaneously. nih.gov Computational studies have been used to examine the mechanisms of such rearrangements in spirocyclic lactones, determining whether the reactions are concerted or stepwise. nih.gov The presence of Lewis or Brønsted acids can induce stepwise processes involving carbocationic intermediates, while other reagents may promote concerted pathways. nih.gov

Table 2: Summary of Key Reactivities

Structural Moiety Reaction Type Reagents/Conditions Product Type
Aminomethyl (-CH₂NH₂) Nucleophilic Substitution Alkyl Halides Secondary/Tertiary Amines
Aminomethyl (-CH₂NH₂) Amide Formation Acid Chlorides, Anhydrides Amides
Azetidine/Oxetane Rings Nucleophilic Ring-Opening Strong Nucleophiles (e.g., Grignard), Acid Catalysis Functionalized Acyclic Amines/Alcohols
Spirocyclic Core Synthesis Condensation/Cyclization Carbonyl Precursors, Palladium Catalysts Spiroheterocycles

Strategic Applications of 6 Oxa 2 Azaspiro 3.4 Octan 7 Ylmethanamine As a Core Scaffold

Role as a Versatile Building Block in Complex Organic Synthesis

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine serves as a highly adaptable building block in the construction of more complex molecular entities. The presence of both a primary amine and a heterocyclic framework allows for a variety of chemical transformations. The amine group provides a nucleophilic center for reactions such as amidation, alkylation, and reductive amination, enabling the facile introduction of diverse substituents.

The synthesis of related azaspiro[3.4]octane systems has been achieved through methods like [3+2] cycloaddition, highlighting the accessibility of this class of compounds for further elaboration. researchgate.net The strategic placement of the oxa- and aza- functionalities within the spirocyclic system offers opportunities for regioselective reactions, guiding the assembly of intricate molecular architectures. The robust nature of the spirocyclic core often allows for transformations on one ring without affecting the other, simplifying synthetic planning.

Scaffold for the Development of Novel Molecular Architectures

The rigid spirocyclic framework of this compound is instrumental in the creation of novel molecular architectures with well-defined three-dimensional shapes. walshmedicalmedia.com This is a significant advantage over more flexible acyclic or monocyclic systems, where conformational ambiguity can be a challenge. By using this scaffold, chemists can precisely control the spatial orientation of appended functional groups, which is crucial for designing molecules that can interact with specific biological targets or self-assemble into desired material structures. mdpi.com

The development of new synthetic methodologies targeting spirocycles has expanded the toolbox for creating diverse and complex structures. researchgate.net The incorporation of the 6-oxa-2-azaspiro[3.4]octane motif can lead to molecules with unique topologies that occupy previously unexplored chemical space.

Design Elements for Medicinal Chemistry and Target-Oriented Synthesis

In medicinal chemistry, the design of molecules with high potency and selectivity is paramount. The structural features of this compound offer several advantages in achieving these goals.

The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. mdpi.com This restriction of rotational freedom can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The well-defined three-dimensional structure allows for a more accurate prediction of how the molecule will interact with a protein's binding site.

NMR spectroscopy is a powerful tool for the structural and conformational analysis of spirocyclic compounds, providing insights into the preferred conformations and the spatial arrangement of substituents. nih.gov This detailed structural information is invaluable for computational modeling and the rational design of new therapeutic agents.

Table 1: Key 3D Molecular Descriptors of Spirocyclic Scaffolds

Descriptor Implication in Medicinal Chemistry
Fraction of sp3 hybridized carbons (Fsp3) A higher Fsp3 count is often associated with improved clinical success due to increased three-dimensionality and reduced planarity, which can lead to better solubility and metabolic stability. bldpharm.combldpharm.com
Molecular Rigidity Reduces conformational flexibility, leading to a lower entropic cost of binding to a target and potentially higher potency. mdpi.com

| Defined Exit Vectors | The fixed spatial orientation of substituents allows for precise positioning of functional groups to interact with specific residues in a binding pocket. rsc.org |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug discovery. Spirocyclic systems like this compound are increasingly being explored as bioisosteres for more common, often planar, ring systems such as piperazine (B1678402) and morpholine (B109124). researchgate.netnih.gov

The introduction of a spirocyclic scaffold can significantly alter a molecule's physicochemical properties in a beneficial way. For example, replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane has been shown to lower lipophilicity (logD), which can improve a drug candidate's pharmacokinetic profile. bldpharm.comnih.gov This "escape from flatland" by incorporating three-dimensional scaffolds is a key trend in modern medicinal chemistry. bldpharm.com

Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement

Original Fragment Spirocyclic Replacement Potential Advantages of Replacement
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Lower lipophilicity, improved metabolic stability, novel intellectual property. bldpharm.comnih.gov

The spiro atom in this compound acts as a central point from which substituents can be projected in well-defined directions. This precise "molecular vectorization" is crucial for optimizing interactions with biological targets. The rigid framework ensures that the appended functional groups are held in a specific spatial arrangement, allowing for the fine-tuning of binding interactions. researchgate.net

The ability to control the directionality of substituents is a significant advantage over more flexible scaffolds, where multiple conformations can dilute the desired biological effect. This has been demonstrated in the development of various therapeutic agents where the introduction of a spirocycle maintained the necessary orientation of key functional groups for optimal target engagement. bldpharm.com

Potential in Advanced Materials Science Applications

While the primary focus of research on this compound and related compounds has been in the life sciences, their unique structural properties also suggest potential applications in materials science. The rigidity and defined three-dimensionality of spirocyclic compounds are desirable traits for the construction of novel polymers and organic electronic materials. walshmedicalmedia.com

Spiro-fused compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and organic solar cells due to their high thermal stability and unique electronic properties. researchgate.net The perpendicular arrangement of the two ring systems connected by the spiro atom can influence the electronic coupling between molecular units, a key factor in the performance of such devices. The amine functionality of this compound could serve as a convenient attachment point for polymerizable groups or for grafting the molecule onto surfaces, opening up possibilities for the creation of new functional materials.

Computational and Theoretical Investigations of 6 Oxa 2 Azaspiro 3.4 Octan 7 Ylmethanamine

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimal three-dimensional arrangement of atoms and the distribution of electrons within 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine.

Molecular Geometry: DFT methods, often with functionals like B3LYP and basis sets such as 6-31G(d,p), are used to perform geometry optimization. researchgate.net This process calculates the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For the 6-Oxa-2-azaspiro[3.4]octane core, these calculations would reveal the inherent strain in the four-membered azetidine (B1206935) ring and the puckering of the five-membered tetrahydrofuran (B95107) ring. The spirocyclic nature of the molecule introduces significant conformational rigidity. enamine.net

A hypothetical set of optimized geometric parameters for a related spirocyclic system, derived from DFT calculations, is presented below to illustrate the type of data generated.

ParameterValue
C-N Bond Length (Azetidine)1.47 Å
C-O Bond Length (Tetrahydrofuran)1.43 Å
C-C Bond Angle (Azetidine)~88-92°
C-O-C Bond Angle (Tetrahydrofuran)~108-112°
Spiro C-C-C Angle~109-111°

This interactive table contains representative data from computational studies on analogous spirocyclic structures.

Electronic Structure: Analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. bohrium.com For an amine-containing compound like this, the HOMO is likely to be localized on the nitrogen atom of the methanamine group, indicating its nucleophilic character. nasa.gov Molecular Electrostatic Potential (MEP) maps would further visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the nucleophilic nitrogen atoms and the potential for hydrogen bonding. researchgate.net

Mechanistic Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to investigate reaction mechanisms involving this compound, both in its synthesis and its subsequent reactions. By modeling transition states and reaction pathways, researchers can understand the energetic feasibility of a proposed mechanism.

For instance, in the synthesis of related azetidines, computational models have been used to predict which reactants will successfully form the desired four-membered ring. mit.edubioquicknews.com DFT calculations can be employed to locate transition state structures and calculate their activation energies. researchgate.net This allows for the comparison of different potential reaction pathways, identifying the most energetically favorable route. For reactions involving the opening of the strained azetidine ring, computational studies can elucidate whether the mechanism is concerted or stepwise and predict the regioselectivity of nucleophilic attack. The ring-strain energy of azetidine, which is considerable, is a key factor in its reactivity. researchgate.netrsc.org

Conformational Analysis and Dynamic Behavior of Spiro[3.4]octane Systems

The spiro[3.4]octane scaffold imposes significant conformational constraints. enamine.net The cyclopentane (B165970) portion of the parent spiro[3.4]octane is known to exist in a twisted or envelope conformation. nist.govnist.gov The introduction of heteroatoms, as in this compound, further influences the conformational preferences.

Computational methods such as potential energy surface (PES) scanning can be used to explore the different possible conformations and their relative energies. By systematically rotating key dihedral angles, a landscape of energy minima (stable conformers) and energy maxima (transition states between conformers) can be mapped out. This analysis is crucial for understanding how the molecule might bind to a biological target, as specific conformations may be required for optimal interaction. In some substituted spiro[5.2]octane derivatives, a predominance of the axial conformation has been reported and explained through computational analysis of orbital interactions. rsc.org A similar detailed analysis would be necessary to understand the conformational preferences of the aminomethyl substituent in the target molecule.

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational models are increasingly used to predict the outcome of chemical reactions, saving time and resources in the laboratory. mit.edu For this compound, this could involve predicting the most likely site of reaction (chemoselectivity) when multiple reactive functional groups are present.

The primary amine and the secondary amine in the azetidine ring are both potential nucleophiles. Quantum chemical descriptors can help predict their relative reactivity. For example, calculating the Fukui functions or atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can identify the most nucleophilic nitrogen atom. mdpi.com Similarly, for electrophilic reactions, the locations most susceptible to attack can be identified. tandfonline.com These predictions are invaluable for planning synthetic modifications of the molecule. For example, computational studies on the synthesis of azetidines via radical cyclization have shown that the 4-exo-dig pathway can be kinetically favored over the 5-endo-dig pathway, a prediction supported by DFT calculations. nih.gov

Computational Approaches to Bioisosteric Design

Spirocyclic scaffolds are of great interest in medicinal chemistry as bioisosteres for more common ring systems like piperidines or cyclohexanes. researchgate.netrsc.org They offer a way to introduce three-dimensionality into a molecule, which can lead to improved pharmacological properties. enamine.net The 6-Oxa-2-azaspiro[3.4]octane core itself can be considered a novel bioisostere.

Computational tools are central to modern bioisosteric design. By calculating key molecular properties, such as molecular shape, volume, and the distribution of hydrophobic and polar regions, scientists can compare a novel scaffold like this compound with known pharmacophores. If the computational analysis shows a good overlap in these properties, it suggests that the novel scaffold may mimic the biological activity of the known one. nih.gov For instance, computational studies have explored various diazaspiro cores as potential bioisosteres for piperazine (B1678402), using molecular docking and dynamics simulations to understand their interactions with protein targets. nih.gov Similar in silico screening and docking studies would be essential to evaluate the potential of this compound and its derivatives as candidates in drug discovery programs. tandfonline.com

Emerging Research Avenues and Prospective Directions for 6 Oxa 2 Azaspiro 3.4 Octan 7 Ylmethanamine Research

Innovation in Green Chemistry and Sustainable Synthetic Methods

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. For a molecule like 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine, the development of sustainable synthetic routes is a key area of future research. Current synthetic strategies for similar spirocyclic systems often rely on multi-step sequences that may involve hazardous reagents and generate significant waste.

Future research will likely focus on several key areas of green chemistry:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve the development of novel cycloaddition reactions or tandem processes that construct the spirocyclic core in a single, efficient step.

Use of Renewable Feedstocks: Exploring starting materials derived from biomass to reduce reliance on petrochemicals.

Catalysis: The use of catalytic methods, including biocatalysis and photocatalysis, can offer milder reaction conditions and reduce the need for stoichiometric reagents. For instance, enzymatic resolutions could provide an environmentally benign method for obtaining enantiomerically pure forms of the target compound.

Safer Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or bio-derived solvents to replace traditional volatile organic compounds.

Green Chemistry PrincipleApplication to this compound SynthesisPotential Impact
Atom Economy Development of [2+2] cycloadditions or intramolecular cyclizations.Reduced waste, lower cost.
Catalysis Use of transition metal catalysts or enzymes for key bond formations.Milder conditions, higher selectivity.
Renewable Feedstocks Synthesis from bio-based starting materials.Reduced carbon footprint.
Safer Solvents Reactions in water, ionic liquids, or deep eutectic solvents.Reduced environmental pollution.

Exploration of Unprecedented Transformations and Reaction Discovery

The strained four-membered rings (azetidine and oxetane) within the 6-Oxa-2-azaspiro[3.4]octane framework are primed for unique chemical transformations. The ring strain can be harnessed to drive reactions that would not be feasible in more conventional, less strained systems.

Prospective research in this area includes:

Ring-Opening Reactions: Selective opening of either the azetidine (B1206935) or oxetane (B1205548) ring could provide access to a diverse range of functionalized cyclopentane (B165970) or open-chain derivatives. The regioselectivity and stereoselectivity of these reactions will be a key focus of investigation.

Ring-Expansion Reactions: Investigating methods to expand one or both of the four-membered rings to create novel five- or six-membered heterocyclic systems.

Functionalization of the Spirocyclic Core: Developing new methods for the direct C-H functionalization of the spirocyclic scaffold would provide a more efficient route to a variety of derivatives, bypassing the need for pre-functionalized starting materials.

Transformation TypePotential Reagents/ConditionsResulting Structures
Selective Ring Opening Lewis acids, nucleophiles, transition metal catalysts.Functionalized cyclopentanes, substituted amines/ethers.
Ring Expansion Diazomethane derivatives, radical initiators.Novel spiro-heterocycles with larger rings.
C-H Functionalization Photoredox catalysis, transition metal-catalyzed cross-coupling.Derivatized spirocycles with appended functional groups.

Integration with High-Throughput Synthesis and Screening Methodologies

To fully explore the potential of the this compound scaffold in areas such as drug discovery, it is crucial to synthesize and screen large libraries of its derivatives. High-throughput synthesis (HTS) and screening techniques are essential for this endeavor.

Future directions in this domain will likely involve:

Development of Modular Synthetic Routes: Designing synthetic pathways that are amenable to automation and parallel synthesis, allowing for the rapid generation of a diverse library of analogues. This often involves a "build-and-couple" strategy where the spirocyclic core is synthesized and then coupled with a variety of building blocks.

Solid-Phase Synthesis: Adapting the synthesis of this compound derivatives to a solid support would facilitate purification and automation.

DNA-Encoded Libraries (DELs): The synthesis of DELs based on this scaffold would enable the screening of vast numbers of compounds against a wide range of biological targets.

HTS ApproachKey FeaturesApplication to Target Scaffold
Parallel Synthesis Robotic liquid handlers, multi-well plates.Rapid generation of analogue libraries for SAR studies.
Solid-Phase Synthesis Resin-bound intermediates, simplified purification.Efficient synthesis of peptide-spirocycle conjugates.
DNA-Encoded Libraries Each molecule tagged with a unique DNA barcode.Screening of billions of compounds simultaneously.

Scalable Synthesis and Continuous Flow Chemistry for Industrial Application

For any promising compound discovered through screening to have a real-world impact, a scalable and economically viable synthesis is required. Traditional batch synthesis methods can be inefficient and difficult to scale up. Continuous flow chemistry offers a promising alternative for the industrial production of this compound and its derivatives.

The advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.

Facilitated Scale-Up: Scaling up production in a flow system is often a matter of running the reactor for a longer period, rather than redesigning the entire process.

Integration of Multi-Step Sequences: Multiple reaction steps can be combined into a single continuous flow process, reducing the need for isolation and purification of intermediates.

A practical and scalable route to similar spirocyclic compounds has been demonstrated, highlighting the industrial interest in such scaffolds. researchgate.netnih.gov The development of a robust and scalable synthesis for this compound will be critical for its future applications.

ParameterBatch ChemistryContinuous Flow Chemistry
Scalability Often requires process redesign.Achieved by extending run time.
Safety Higher risk with large volumes.Inherently safer with small volumes.
Process Control Less precise.Highly precise control of parameters.
Efficiency Can be lower due to workup steps.Often higher with integrated steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine, and what critical reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves cyclization reactions using precursors like spirocyclic ketones or amines. For example, analogous spiro compounds are synthesized via reactions with halogenating agents or oxidizing/reducing systems under controlled temperatures (e.g., 25–80°C) and inert atmospheres to prevent side reactions . Key steps include:

  • Precursor activation : Use of lithium aluminum hydride for amine reduction or potassium permanganate for oxidation.
  • Cyclization : Employing catalysts like palladium or nickel to form the spirocyclic core.
  • Purification : Chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and ether C-O stretches at ~1100 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves spirocyclic conformation and substituent positions (e.g., methanamine protons at δ 2.5–3.5 ppm) .
  • Elemental Analysis : Confirms purity (>95%) and stoichiometric consistency .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 156.1) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize impurities?

  • Methodological Answer : A 2³ factorial design can evaluate three variables (temperature, catalyst concentration, reaction time). For example:

FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst (mol%)1%3%
Time (hours)1224
Response surface methodology (RSM) identifies interactions, such as higher temperatures reducing reaction time but increasing byproduct formation. Validation via HPLC quantifies impurity profiles .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:

  • Variable Temperature NMR : Assesses rotational barriers of the spirocyclic system (e.g., coalescence temperature studies).
  • DFT Calculations : Compares optimized geometries (B3LYP/6-31G*) with experimental data to validate assignments .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What theoretical frameworks guide the exploration of this compound’s bioactivity?

  • Methodological Answer : Research should align with:

  • Enzyme Inhibition Models : Molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs.
  • QSAR Studies : Relate substituent electronic properties (Hammett constants) to activity trends .
  • Metabolic Pathway Analysis : Isotopic labeling (¹⁴C/³H) tracks incorporation into biological systems .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 72 hours) and monitor decomposition via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>150°C).
  • ICH Guidelines : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage for 6 months .

Data Analysis and Error Mitigation

Q. How can systematic errors in quantifying this compound via UV-Vis be minimized?

  • Methodological Answer :

  • Calibration Curves : Prepare in triplicate using λ_max ~260 nm (amine/ether chromophores) .
  • Blank Subtraction : Account for solvent absorbance (e.g., DMSO at 270 nm).
  • Error Sources :
  • Instrumental : Regular baseline correction and slit-width optimization.
  • Sample Preparation : Use volumetric flasks (±0.1 mL tolerance) and degas solutions to avoid bubbles .

Q. What statistical approaches validate reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Intra-/Inter-day Precision : Calculate %RSD for triplicate measurements (acceptance: <5%).
  • ANOVA : Compare batch-to-batch variability (e.g., IC50 values across 3 syntheses).
  • Outlier Detection : Grubbs’ test removes anomalous data points (α=0.05) .

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